苯甲酸单乙醇胺

描述

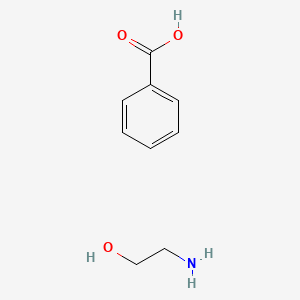

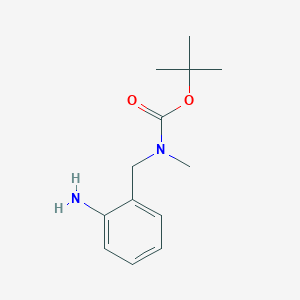

Monoethanolamine benzoate, also known as MEA-benzoate, is a compound that has preservative characteristics . It is used in cosmetic products to prevent the growth of harmful bacteria, yeast, and mold . The molecular formula of Monoethanolamine benzoate is C7H6O2.C2H7NO .

Synthesis Analysis

Monoethanolamine benzoate can be synthesized through complexation, which is a process involving the formation of an organic salt . In one study, Monoethanolamine (MEA) was selected as the complexing agent to enhance the water solubility and antimicrobial activity of 3,5-dinitrobenzoic acid (DNBA) .

Molecular Structure Analysis

The molecular structure of Monoethanolamine benzoate consists of a benzoate ion and a monoethanolamine ion . The molecule is bifunctional, containing both a primary amine and a primary alcohol .

Chemical Reactions Analysis

Monoethanolamine (MEA) has been extensively studied as a solvent for CO2 capture . The underlying reaction mechanisms involve key elementary reactions and intermediates in 25–30 wt% aqueous MEA with CO2 .

Physical And Chemical Properties Analysis

Monoethanolamine is a colorless, viscous liquid with an odor resembling that of ammonia . It is hygroscopic, meaning it has the ability to attract and hold water molecules from the surrounding environment through absorption or adsorption . The molecular weight of Monoethanolamine is 61.0831 .

科学研究应用

植物生长调节:MEA 已被研究其对植物生长的影响。Crisan 等人(2007 年)研究了对位取代苯甲酸的单乙醇胺盐对黄瓜种子萌发的抑制作用。他们发现这些化合物,包括 MEA,影响植物的萌发率、根和茎长、鲜重和干重以及酶活性 (Crisan, Grozav, Kurunczi, Ilia, & Bertea, 2007)。Crisan 等人(2009 年)对拟南芥进行的类似研究也证明了 MEA 对种子萌发和幼苗早期生长的影响 (Crisan, Grozav, & Bertea, 2009).

表面张力特性:Idris 等人(2017 年)专注于 MEA 溶液的物理性质,特别是表面张力,这对于酸性气体的吸收至关重要。他们的研究为工程计算提供了有价值的热力学数据 (Idris, Han, Jayarathna, & Eimer, 2017).

土壤中的生物降解:Wong 等人(2004 年)对 MEA 在土壤中的生物降解性进行了研究,观察了其在各种条件下转化为更简单的化合物。这项研究对于了解 MEA 在天然气加工等行业中的使用对环境的影响至关重要 (Wong, Bentley, Ndegwa, Chu, Gharibi, & Lunn, 2004).

二氧化碳捕获:Han 等人(2011 年)探索了 MEA 在燃煤电厂捕获二氧化碳的用途。他们的工作包括过程模拟,以分析使用 MEA 捕获 CO2 的效率和能耗 (Han, Graves, Neathery, & Liu, 2011)。此外,Hartono、Orji 和 Svendsen(2014 年)提供了 MEA 溶液物理性质的新测量值,为燃烧后 CO2 捕获中溶剂开发的基准数据做出了贡献 (Hartono, Orji, & Svendsen, 2014)。

- , Andreoni(2015 年)进行了一项第一性原理反应动力学研究,以了解水性 MEA 溶液中 CO2 捕获和释放的机制。他们的工作提供了对碳捕获技术中涉及的微观层面的过程的见解 (Ma, Pietrucci, & Andreoni, 2015).

与空气污染物的化学反应:谢等人(2014 年)研究了由 OH 自由基引发的 MEA 的大气化学反应。了解这些反应对于评估 MEA 排放的环境影响至关重要,特别是在基于胺的燃烧后 CO2 捕获系统中 (Xie, Li, He, Wang, Zhang, & Chen, 2014).

在 CO2 捕获过程中的节能:Wang 等人(2019 年)提出了一种单乙醇胺/1-丙醇水性双相吸收剂,用于增强 CO2 捕获技术。他们的研究提供了对使用这种溶剂可以节省的能源和提高的效率的见解 (Wang, Liu, Wang, Li, Zhang, Chen, Jiang, & Zhang, 2019).

高压 CO2 吸收:Halim、Shariff 和 Bustam(2015 年)报告了与 MEA 相比,哌嗪 (PZ) 促进的 2-氨基-2-甲基-1-丙醇 (AMP) 混合溶剂从天然气中去除 CO2 的吸收性能。这项研究对于了解在高压条件下 MEA 的替代溶剂非常重要 (Halim, Shariff, & Bustam, 2015).

作用机制

安全和危害

未来方向

While Monoethanolamine has been extensively studied, there is still much to learn about its potential applications and safety implications . Future research may focus on developing more comprehensive kinetic models for use in modeling and optimizing the CO2 capture process . Additionally, the conformational changes of the molecule governed by the energies and peculiarities of the charge distribution and redistribution at the formation and/or breakage of certain hydrogen bonds is of not only theoretical interest but also practical importance .

属性

IUPAC Name |

2-aminoethanol;benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C2H7NO/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGCLPOLOCIDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4337-66-0 | |

| Record name | Ethanol, 2-amino-, benzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MONOETHANOLAMINE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTZ1PN1WPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide](/img/structure/B3290923.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290926.png)

![N-(3-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290929.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290935.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3290981.png)

![N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide](/img/structure/B3290986.png)

![Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3291010.png)